Hexazinone D6 (N,N-dimethyl D6)
Overview
Description
Hexazinone D6 (N,N-dimethyl D6) is a variant of Hexazinone, a broad-spectrum herbicide . The common name for Hexazinone is 3-cyclohexyl-6-dimethylamino-1-methyl-1,3,5-triazine-2,4-(1H,3H)-dione .
Molecular Structure Analysis
The molecular formula of Hexazinone is C12H20N4O2 . The molecular weight of Hexazinone D6 is 258.35 .Physical And Chemical Properties Analysis
Hexazinone is a colorless solid that exhibits some solubility in water but is highly soluble in most organic solvents except alkanes . The density of Hexazinone is 1.25 g/cm3 .Scientific Research Applications
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- Hexazinone is of concern for groundwater contamination due to its water solubility and low soil binding . It can enter aquatic systems through surface and subsurface runoff following application and drift during application .
- Studies on its environmental impact involve monitoring its presence and concentration in various environmental matrices, such as soil, water, and plant tissues .
- The results of these studies contribute to our understanding of the environmental fate and transport of Hexazinone, informing risk assessments and management strategies .
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- Hexazinone functions by inhibiting photosynthesis, a crucial biochemical process .
- Studies in this field might involve investigating the specific mechanisms of action of Hexazinone at the molecular level, such as its binding to the D-1 quinone protein of the electron transport chain in photosystem II .
- The outcomes of such studies contribute to our understanding of how Hexazinone affects plants at the biochemical level, which can inform its use and management in agricultural and environmental contexts .
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- While Hexazinone D6 (N,N-dimethyl D6) is not directly used in medicine, its parent compound, Hexazinone, is often studied for its effects on biological systems . This can include studies on its toxicity, metabolism, and effects on various biological pathways .
- The methods of application in this field would typically involve in vitro or in vivo studies, where Hexazinone or its derivatives are administered to cells or organisms, and their effects are monitored .
- The outcomes of these studies can contribute to our understanding of the biological effects of Hexazinone, which can have implications for human health, particularly in cases of exposure .
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- Hexazinone D6 (N,N-dimethyl D6) can be used in the chemical industry as a reference standard for environmental testing .
- It can be used in the development and validation of analytical methods for the detection and quantification of Hexazinone in various matrices .
- This can be important in monitoring the environmental impact of Hexazinone use, as well as ensuring compliance with regulations regarding its use .
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- Hexazinone D6 (N,N-dimethyl D6) could potentially be used in material science for the development of new materials or coatings that are resistant to herbicides .
- The methods of application in this field would typically involve incorporating Hexazinone D6 (N,N-dimethyl D6) into various materials during the synthesis process and studying its effects on the properties of the resulting materials .
- The outcomes of these studies could contribute to the development of new materials with improved properties, such as increased resistance to herbicides .
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- While Hexazinone D6 (N,N-dimethyl D6) is not directly used in veterinary medicine, its parent compound, Hexazinone, could potentially be studied for its effects on animals .
- The methods of application in this field would typically involve administering Hexazinone or its derivatives to animals and monitoring their effects .
- The outcomes of these studies could contribute to our understanding of the biological effects of Hexazinone on animals, which could have implications for animal health, particularly in cases of exposure .
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- Hexazinone D6 (N,N-dimethyl D6) could potentially be used in the pesticide industry as a reference standard for environmental testing .
- It could be used in the development and validation of analytical methods for the detection and quantification of Hexazinone in various matrices .
- This could be important in monitoring the environmental impact of Hexazinone use, as well as ensuring compliance with regulations regarding its use .
Safety And Hazards
properties
IUPAC Name |
6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWXEEYDBZRFPE-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=O)N(C(=O)N1C)C2CCCCC2)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028051 | |
Record name | Hexazinone-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexazinone-d6 | |
CAS RN |
1219804-22-4 | |
Record name | Hexazinone-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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